

# 5-Bromo-1H-pyrazolo[3,4-c]pyridine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-Bromo-1H-pyrazolo[3,4-c]pyridine

**Cat. No.:** B1371962

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-1H-pyrazolo[3,4-c]pyridine**: A Core Scaffold for Modern Drug Discovery

## Executive Summary

**5-Bromo-1H-pyrazolo[3,4-c]pyridine** is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structural resemblance to endogenous purines allows it to serve as a versatile scaffold in fragment-based drug discovery (FBDD), particularly for developing inhibitors of purine-binding proteins such as kinases.<sup>[1]</sup> The strategic placement of a bromine atom provides a reactive handle for extensive chemical modification, enabling the systematic elaboration of fragments into high-affinity lead compounds. This guide provides a comprehensive overview of this molecule, including its core physicochemical properties, a detailed synthesis protocol, its potential for multi-vector functionalization, and critical safety information for laboratory professionals.

## Core Compound Profile: 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The fundamental identity of a chemical scaffold is defined by its structure and physicochemical properties. These parameters are critical for experimental design, from reaction setup to analytical characterization.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
Molecular Formula	<chem>C6H4BrN3</chem>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	198.02 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	5-bromo-1H-pyrazolo[3,4-c]pyridine	<a href="#">[3]</a>
CAS Number	929617-35-6	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to pale yellow solid/powder	<a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	<chem>C1=C2C=NNC2=CN=C1Br</chem>	<a href="#">[3]</a>

| InChIKey | AVTKMQORQDZRPF-UHFFFAOYSA-N |[\[3\]](#) |

## The Pyrazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine core has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its structure is analogous to purine, a fundamental component of DNA, RNA, and numerous cofactors (e.g., ATP). This mimicry allows molecules built upon this scaffold to effectively interact with the purine-binding pockets of a wide variety of enzymes and receptors.[\[1\]](#)

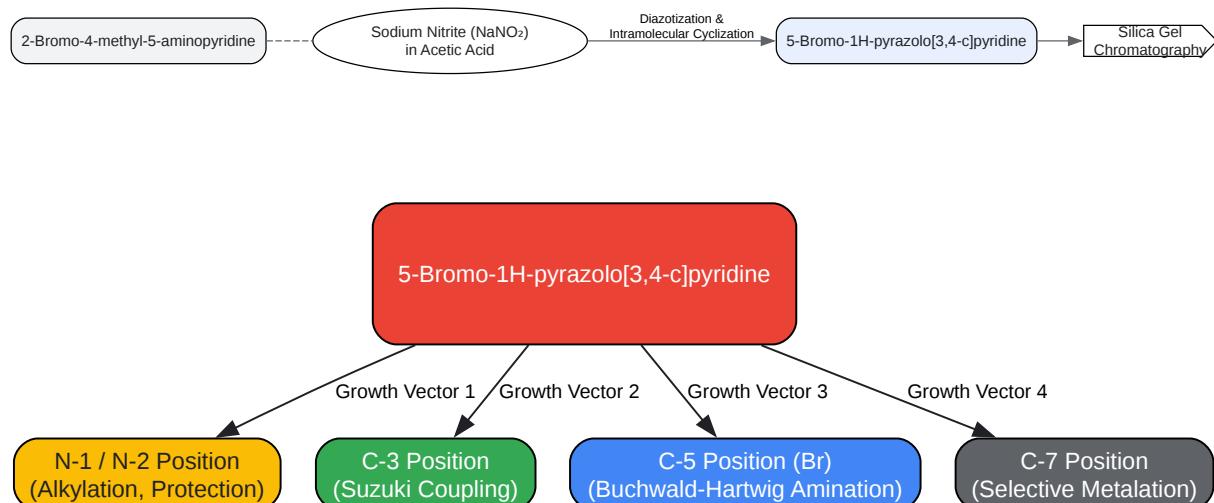
This inherent biological relevance makes the scaffold an ideal starting point for FBDD campaigns targeting enzymes like kinases, which are implicated in cancer, inflammation, and viral diseases.[\[1\]](#) The goal of FBDD is to identify small, low-complexity fragments that bind weakly to a biological target and then chemically elaborate them into more potent and selective drug candidates. The **5-bromo-1H-pyrazolo[3,4-c]pyridine** is perfectly suited for this strategy, offering a rigid, biologically relevant core with a reactive bromine atom that serves as a key anchor point for chemical diversification.

## Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

An accessible and reliable synthesis is paramount for the utility of any chemical building block. The most common approach to synthesizing the pyrazolo[3,4-c]pyridine core involves the diazotization of a substituted aminopyridine, followed by an intramolecular cyclization. This classical strategy remains efficient for producing the desired scaffold.

## Synthetic Workflow

The workflow begins with a commercially available aminopyridine derivative, which undergoes a diazotization reaction to form a reactive diazonium salt intermediate. This intermediate then spontaneously cyclizes to yield the fused bicyclic pyrazolopyridine system.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]

- 2. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-Bromo-1H-pyrazolo[3,4-c]pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371962#5-bromo-1h-pyrazolo-3-4-c-pyridine-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)